
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
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Overview
Description
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula Bi(OCC(CH3)3CHCOC(CH3)3)3. It is known for its use in various scientific and industrial applications due to its unique properties. This compound is a white solid with a melting point ranging from 89 to 116°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through the reaction of bismuth nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form bismuth oxides.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted bismuth complexes .
Scientific Research Applications
Chemical Applications
Catalysis and Synthesis:
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) serves as a precursor for synthesizing bismuth-containing materials such as nanoparticles and thin films. It is utilized in various catalytic processes due to its ability to coordinate with substrates and participate in redox reactions. The compound is particularly effective in organic transformations and has been studied for its potential as a catalyst in reactions involving carbon-carbon bond formation and oxidation processes .
Thin Film Deposition:
The compound is employed in metal-organic chemical vapor deposition (MOCVD) for producing bismuth oxide films. These films are critical in electronics and optoelectronics due to their ferroelectric properties. Research has demonstrated that bismuth oxide films can be deposited using direct liquid injection methods at controlled temperatures ranging from 225 to 425 °C .
Biological and Medical Applications
Antimicrobial Properties:
Bismuth compounds have been extensively studied for their antimicrobial activities against a range of pathogens, including Helicobacter pylori, which is associated with gastrointestinal diseases. Recent studies indicate that bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exhibits significant antimicrobial properties. For instance, it has been shown to enhance the efficacy of existing antibiotics against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Cancer Research:
In addition to its antimicrobial effects, bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is being investigated for its potential anticancer properties. Studies suggest that the compound can induce cytotoxic effects on cancer cells through various mechanisms including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .
Industrial Applications
Production of Bismuth-based Catalysts:
Industrially, bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is utilized in the synthesis of bismuth-based catalysts which are essential in chemical manufacturing processes. These catalysts are favored due to their non-toxic nature compared to traditional heavy metal catalysts .
Solar Energy Applications:
The compound has also found applications in solar energy technologies. Its organometallic nature allows it to be used in processes requiring non-aqueous solubility which is beneficial for developing advanced materials for solar cells .
Case Studies
Mechanism of Action
The mechanism of action of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its interaction with molecular targets through coordination chemistry. The bismuth center can form bonds with various ligands, influencing the compound’s reactivity and properties. The pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) include:
Bismuth tris(acetylacetonate): Another bismuth complex with different ligands.
Bismuth tris(benzoylacetonate): A similar compound with benzoylacetonate ligands.
Bismuth tris(dipivaloylmethanate): A compound with dipivaloylmethanate ligands.
Uniqueness
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific ligand structure, which imparts distinct properties such as solubility in non-aqueous solvents and stability under various conditions. These properties make it particularly useful in applications requiring non-aqueous solubility and stability .
Biological Activity
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate), often referred to as Bi(TMHD)3, is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C33H57BiO6
- Molecular Weight : 758.78 g/mol
- CAS Number : 142617-53-6
Bi(TMHD)3 is a bismuth(III) complex with three ligands of 2,2,6,6-tetramethyl-3,5-heptanedione. The structure allows for significant interaction with biological molecules due to the presence of the bismuth center and the flexible ligand environment.
The biological activity of Bi(TMHD)3 is primarily attributed to its ability to interact with various biomolecules. The compound can undergo redox reactions, facilitating catalytic processes that may disrupt cellular functions. Key mechanisms include:
- Antimicrobial Activity : Bi(TMHD)3 exhibits significant antimicrobial properties by inhibiting bacterial growth and disrupting metabolic pathways in pathogens such as Helicobacter pylori.
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Antimicrobial Activity
Recent studies indicate that bismuth compounds have considerable potential against H. pylori. For instance:
- Inhibition of Virulence Factors : Research shows that bismuth can inhibit virulence proteins such as CagA and VacA in H. pylori, disrupting flagella assembly and antioxidant enzyme activity .
- Minimum Inhibitory Concentration (MIC) : A study reported MIC values for bismuth complexes against H. pylori ranging from 8.84 μM to 1.25 μM, indicating strong antibacterial efficacy .
Anticancer Activity
Bismuth complexes have been explored for their anticancer properties:
- Cytotoxicity Studies : Bi(TMHD)3 has shown low toxicity to normal cells while exhibiting high cytotoxicity in various human carcinoma cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Specific Findings | References |
---|---|---|
Antimicrobial | Inhibition of H. pylori growth; downregulation of virulence proteins | |
Anticancer | High cytotoxicity in HepG2 and MCF-7 cells; induces apoptosis |
Case Studies
-
Case Study on H. pylori :
- A study demonstrated that Bi(TMHD)3 effectively inhibited the growth of H. pylori, showcasing its potential as a therapeutic agent against gastric infections.
-
Case Study on Cancer Cell Lines :
- In vitro tests revealed that Bi(TMHD)3 significantly reduced the viability of HepG2 cells while sparing normal lymphocytes, indicating a selective cytotoxic profile.
Properties
Molecular Formula |
C33H60BiO6 |
---|---|
Molecular Weight |
761.8 g/mol |
InChI |
InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI Key |
BSBCGDNYZKAUGI-LWTKGLMZSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Bi] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Bi] |
Origin of Product |
United States |
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